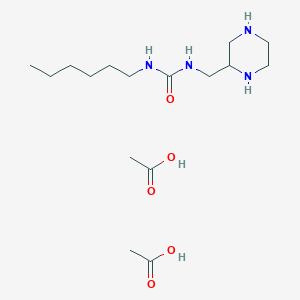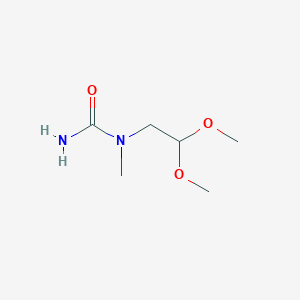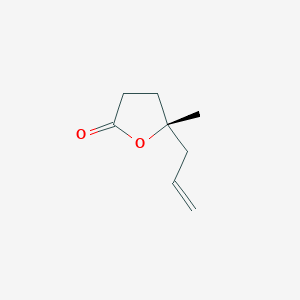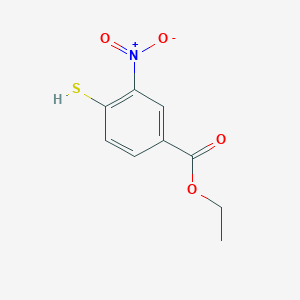![molecular formula C7H16O4P- B15158372 2-[(Propan-2-yl)oxy]ethyl ethylphosphonate CAS No. 820260-93-3](/img/structure/B15158372.png)
2-[(Propan-2-yl)oxy]ethyl ethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Propan-2-yl)oxy]ethyl ethylphosphonate is a chemical compound with the molecular formula C7H17O4P It is an organophosphorus compound that features both an ethylphosphonate group and an isopropyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]ethyl ethylphosphonate typically involves the reaction of ethylphosphonic dichloride with isopropyl alcohol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, displacing a chloride ion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yl)oxy]ethyl ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ethylphosphonate group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Propan-2-yl)oxy]ethyl ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-[(Propan-2-yl)oxy]ethyl ethylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate: Similar structure but with a methyl group instead of an ethyl group.
2-[(Propan-2-yl)oxy]ethyl methylphosphonate: Similar structure but with a methylphosphonate group instead of an ethylphosphonate group.
Uniqueness
This compound is unique due to its specific combination of an ethylphosphonate group and an isopropyl ether group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
820260-93-3 |
|---|---|
Fórmula molecular |
C7H16O4P- |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
ethyl(2-propan-2-yloxyethoxy)phosphinate |
InChI |
InChI=1S/C7H17O4P/c1-4-12(8,9)11-6-5-10-7(2)3/h7H,4-6H2,1-3H3,(H,8,9)/p-1 |
Clave InChI |
BHTPLBBTIHWJTA-UHFFFAOYSA-M |
SMILES canónico |
CCP(=O)([O-])OCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)

![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)


![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)


